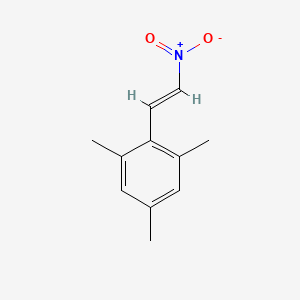
2,4,6-Trimethyl-beta-nitrostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO2. It is a derivative of beta-nitrostyrene, characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is known for its applications in various fields, including organic synthesis and materials science .
Vorbereitungsmethoden
2,4,6-Trimethyl-beta-nitrostyrene can be synthesized through several methods. One common approach is the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitromethane in the presence of a base . This reaction can be carried out under conventional heating or microwave-assisted conditions to improve yield and reduce reaction time . Industrial production methods may involve the direct nitration of styrene derivatives using nitric oxide .
Analyse Chemischer Reaktionen
2,4,6-Trimethyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzaldehyde derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include sodium borohydride, copper(II) chloride, and various oxidizing agents. The major products formed from these reactions include amines, aldehydes, and substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-beta-nitrostyrene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: This compound is used in the development of advanced materials, such as polymers and resins.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms due to its reactivity and functional group versatility.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-beta-nitrostyrene involves its reactivity towards nucleophiles and electrophiles. The nitro group (-NO2) is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including reductions and substitutions . The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives, such as:
Beta-nitrostyrene: Lacks the methyl groups and has different reactivity and applications.
2,4,6-Trimethylstyrene: Lacks the nitro group and exhibits different chemical behavior.
2,4,6-Trimethylbenzaldehyde: Contains an aldehyde group instead of a nitro group, leading to different reactivity and uses.
The presence of the nitro group and the specific substitution pattern in this compound makes it unique in terms of its chemical properties and applications.
Eigenschaften
CAS-Nummer |
116272-77-6 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |
InChI-Schlüssel |
AFHLPYVSGULXDW-SNAWJCMRSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)/C=C/[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


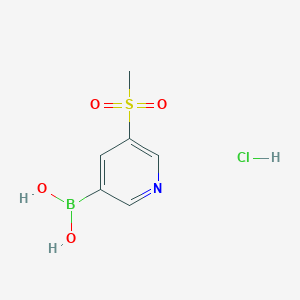
![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
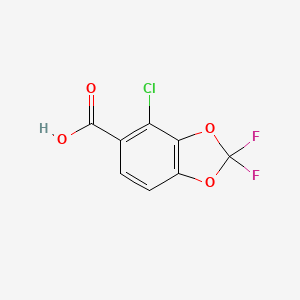
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
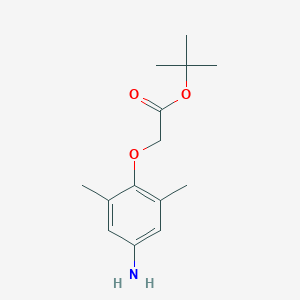
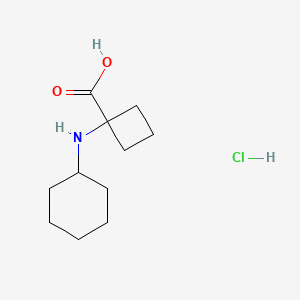
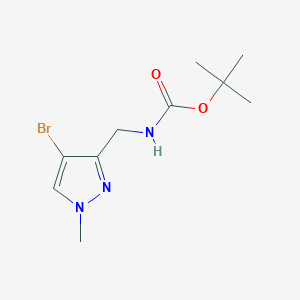
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)

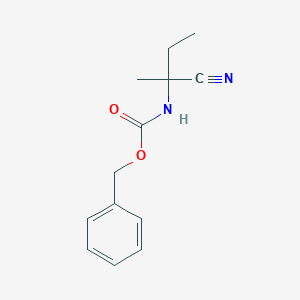
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid](/img/structure/B13506975.png)
